

(-)-Anicyphos: A Technical Overview of its Chemical Identity and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Anicyphos

Cat. No.: B1284223

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a consolidated overview of the known chemical structure and properties of **(-)-Anicyphos**. Despite extensive investigation, publicly available data on the specific biological activities, mechanisms of action, and detailed experimental protocols for this compound are notably scarce. Therefore, this document focuses on its well-established chemical characteristics.

Chemical Structure and Identity

(-)-Anicyphos is the (S)-enantiomer of 2-Hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide. Its chemical structure is characterized by a dioxaphosphorinane ring system substituted with a methoxyphenyl group.

Systematic Name: (4S)-(-)-5,5-Dimethyl-2-hydroxy-4-(2-methoxyphenyl)-1,3,2-dioxaphosphorinane 2-oxide

Stereochemistry: The designation "(-)" indicates that it is levorotatory, rotating plane-polarized light to the left. The "(S)" denotes the absolute configuration at the chiral center. Its enantiomer is (R)-(+)-Anicyphos.

Physicochemical Properties

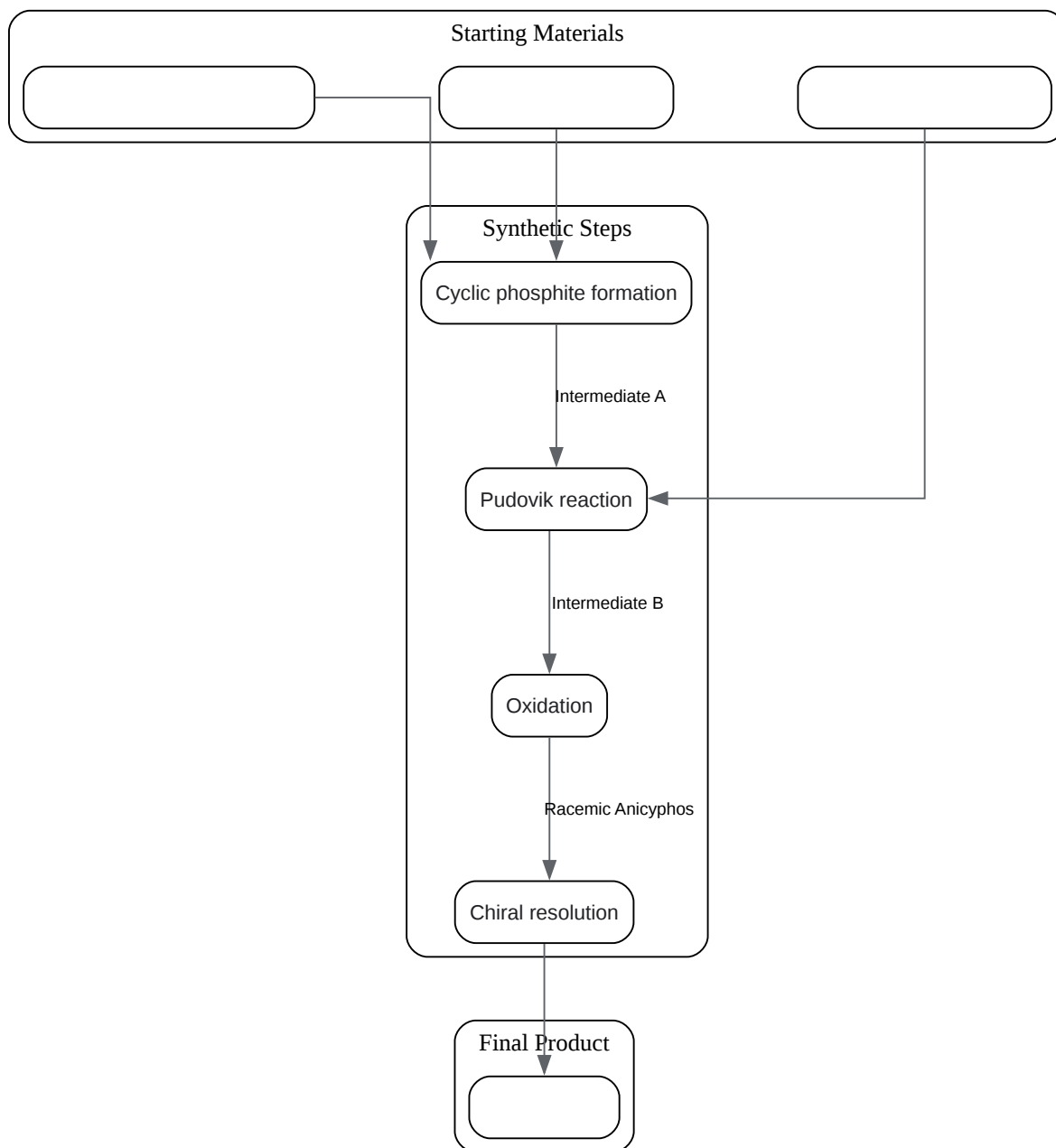
A summary of the key physicochemical properties of **(-)-Anicyphos** is presented in the table below. This data is essential for its handling, storage, and use in experimental settings.

Property	Value	Reference
CAS Number	98674-83-0	[1]
Molecular Formula	C ₁₂ H ₁₇ O ₅ P	[1]
Molecular Weight	272.23 g/mol	
Melting Point	194-196 °C	
Optical Activity	[α] _D ²² -59° (c = 1 in methanol)	
Appearance	No data available	[1]
Solubility	No data available	[1]
Storage Conditions	2-8°C for short-term, -20°C for long-term (1-2 years)	[1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **(-)-Anicyphos** is not readily available in peer-reviewed literature, the general synthesis of related α-hydroxyphosphonates can be described by the Pudovik reaction. This reaction involves the nucleophilic addition of a dialkyl phosphite to an aldehyde.

The logical workflow for a potential synthesis, based on general chemical principles, is outlined below.



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Caption: Generalized synthetic workflow for α -hydroxyphosphonates.

Biological Activity and Signaling Pathways

Extensive searches of scientific databases and literature have not yielded specific information on the biological activity, mechanism of action, or any associated signaling pathways for **(-)-Anicyphos**. The compound is often listed in chemical supplier catalogs, suggesting its primary use may be as a synthetic intermediate or a chiral resolving agent rather than a biologically active molecule.

Due to the absence of data on its biological effects, no signaling pathway diagrams or tables of quantitative biological data can be provided.

Safety Information

(-)-Anicyphos is classified as an irritant. Standard laboratory safety precautions should be taken when handling this compound.

Hazard Statements:

- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.

Precautionary Measures:

- Wear protective gloves, eye protection, and face protection.
- Use only outdoors or in a well-ventilated area.
- Avoid breathing dust/fume/gas/mist/vapors/spray.
- Wash skin thoroughly after handling.

Conclusion

(-)-Anicyphos is a well-characterized chemical entity with defined physicochemical properties. However, its biological role remains unelucidated in the public domain. For researchers in drug

discovery and development, this compound may represent an unexplored scaffold. Any investigation into its potential biological effects would require de novo screening and characterization. This guide serves as a foundational document summarizing the existing chemical knowledge of **(-)-Anicyphos**.

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References

- 1. Synthesis and biological evaluation of acyclic neplanocin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com